4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride
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Overview
Description
4,6-Dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic aromatic compounds with three nitrogen atoms in the ring structure, and they are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Mechanism of Action
Target of Action
Structurally related compounds have been found to inhibit the pi3k and mtor kinases . These kinases play a crucial role in cell growth and proliferation, making them potential targets for cancer treatment .
Mode of Action
It’s suggested that similar compounds interact with their targets (pi3k and mtor kinases) by binding to the atp-binding pocket, thereby inhibiting the kinase activity . This results in the suppression of downstream signaling pathways that promote cell growth and survival .
Biochemical Pathways
The compound likely affects the PI3K/Akt/mTOR pathway, given the targets of structurally related compounds . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting PI3K and mTOR, the compound could potentially suppress these cellular processes, thereby exerting an anti-proliferative effect .
Pharmacokinetics
Structurally related compounds have been found to be orally bioavailable and capable of crossing the blood-brain barrier . These properties suggest that the compound could potentially reach its targets in various tissues, including the brain .
Result of Action
Given the potential targets and mode of action, it’s plausible that the compound could exert anti-proliferative effects by inhibiting cell growth and survival pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of morpholine with cyanuric chloride in the presence of a phenylamine derivative. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is also used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of infections and certain types of cancer. Its derivatives are being investigated for their therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. It is valued for its stability and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Cyanuric Chloride: A precursor in the synthesis of triazine derivatives.
Morpholine: A key reactant in the production of the compound.
Phenylamine: Another reactant used in the synthesis process.
Uniqueness: 4,6-Dimorpholino-N-phenyl-1,3,5-triazin-2-amine hydrochloride is unique due to its specific structural features and the combination of morpholine and phenylamine groups. This combination imparts distinct chemical and biological properties that differentiate it from other triazine derivatives.
Properties
IUPAC Name |
4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2.ClH/c1-2-4-14(5-3-1)18-15-19-16(22-6-10-24-11-7-22)21-17(20-15)23-8-12-25-13-9-23;/h1-5H,6-13H2,(H,18,19,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKXNBLPGOBGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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